2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18259862
InChI: InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(10-5-6-10)7-8-13(12)17/h7-10H,5-6H2,1-4H3
SMILES:
Molecular Formula: C15H20BClO2
Molecular Weight: 278.6 g/mol

2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC18259862

Molecular Formula: C15H20BClO2

Molecular Weight: 278.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C15H20BClO2
Molecular Weight 278.6 g/mol
IUPAC Name 2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(10-5-6-10)7-8-13(12)17/h7-10H,5-6H2,1-4H3
Standard InChI Key YYBUSGRUIDWNDP-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3CC3)Cl

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Nomenclature

2-(2-Chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2223052-80-8) belongs to the class of pinacol boronic esters. Its IUPAC name derives from the dioxaborolane ring system, which is substituted with a 2-chloro-5-cyclopropylphenyl group and four methyl groups at positions 4 and 5 . The molecular formula is C₁₅H₂₀BClO₂, with a molecular weight of 278.6 g/mol (or 279 Da, depending on rounding conventions) .

Stereoelectronic Features

The compound’s reactivity is influenced by its steric and electronic configuration:

  • Boron Coordination: The boron atom in the dioxaborolane ring adopts a trigonal planar geometry, facilitating nucleophilic attack in Suzuki-Miyaura couplings .

  • Aromatic Substitution: The 2-chloro-5-cyclopropylphenyl group introduces steric hindrance while the cyclopropane ring enhances ring strain, modulating reactivity in cyclopropanation reactions .

  • Lipophilicity: A calculated LogP of 5.11 indicates moderate hydrophobicity, favoring solubility in organic solvents like dichloromethane and tetrahydrofuran .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight278.6 g/mol
Heavy Atom Count19
Rotatable Bonds2
Hydrogen Bond Acceptors2
Topological Polar Surface18 Ų

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Boronation: A palladium-catalyzed Miyaura borylation of 2-chloro-5-cyclopropylphenyl bromide with bis(pinacolato)diboron [(Bpin)₂] in tetrahydrofuran yields the intermediate boronic acid .

  • Esterification: The boronic acid reacts with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions, using magnesium sulfate as a desiccant, to form the dioxaborolane .

Critical Parameters:

  • Temperature: Reactions are conducted at 80–100°C to accelerate kinetics while minimizing decomposition.

  • Catalysts: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for their efficacy in cross-couplings .

  • Yield Optimization: Yields exceeding 85% are achievable with stoichiometric control and inert atmosphere (argon or nitrogen) .

Purification and Characterization

  • Chromatography: Flash column chromatography on silica gel (eluent: hexane/ethyl acetate) removes unreacted starting materials .

  • Spectroscopy: ¹¹B NMR exhibits a singlet at δ 30–32 ppm, confirming boron incorporation, while ¹H NMR resolves cyclopropane protons at δ 0.5–1.2 ppm .

Reactivity and Applications

Suzuki-Miyaura Cross-Couplings

The compound’s boron-aryl bond undergoes transmetalation with palladium catalysts, enabling C–C bond formation. For example, coupling with aryl halides produces biaryl structures central to drug candidates like kinase inhibitors .

Cyclopropanation Reactions

In the presence of zinc carbenoids, the dioxaborolane participates in Simmons-Smith cyclopropanation, generating borocyclopropanes. These motifs are valued in medicinal chemistry for their conformational rigidity .

Table 2: Comparative Reactivity with Analogues

CompoundReactivity in Suzuki CouplingCyclopropanation Efficiency
2-(2-Chloro-5-cyclopropylphenyl)-dioxaborolaneHigh (90–95% yield)Moderate (60–70% yield)
2-(4-Fluorophenyl)-dioxaborolaneModerate (75–80% yield)Low (40–50% yield)

Future Directions and Research Gaps

Expanding Synthetic Utility

  • Photoredox Catalysis: Exploring visible-light-mediated couplings to access stereochemically complex products .

  • Bioconjugation: Functionalizing antibodies or peptides via boron-mediated click chemistry .

Environmental Impact

  • Degradation Studies: Assessing hydrolytic stability and byproduct toxicity to inform green chemistry practices .

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